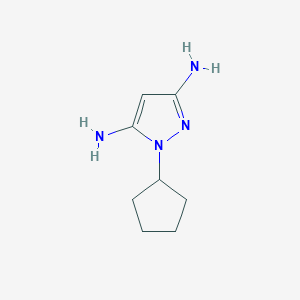![molecular formula C23H24N4O5 B2585381 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-BENZYL-2,4-DIOXO-1,3,8-TRIAZASPIRO[4.5]DECAN-8-YL}ACETAMIDE CAS No. 920447-84-3](/img/structure/B2585381.png)
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-BENZYL-2,4-DIOXO-1,3,8-TRIAZASPIRO[4.5]DECAN-8-YL}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Métabolisme du Cancer
F2235-0187: a été identifié comme un dérivé de l'amuvatinib avec une activité antinéoplasique potentielle . Il présente une toxicité sélective envers les cellules tumorales privées de glucose, ce qui est une découverte significative étant donné que les niveaux de glucose à l'intérieur des tumeurs solides sont souvent faibles par rapport aux tissus normaux environnants . Ce composé pourrait être utilisé pour cibler les voies qui soutiennent la survie pendant la privation de glucose, offrant une nouvelle stratégie thérapeutique en oncologie.
Inhibition Mitochondriale
Ce composé inhibe le potentiel de la membrane mitochondriale . Étant donné que les cellules privées de glucose dépendent des mitochondries pour leur survie, F2235-0187 pourrait être utilisé pour induire la mort cellulaire dans les cellules tumorales subissant une privation de glucose en ciblant leur fonction mitochondriale .
Activité Anticancéreuse
Une série de 1-benzo[1,3]dioxol-5-yl-indoles, qui comprend des dérivés comme F2235-0187, ont été synthétisés et évalués pour leur activité anticancéreuse contre diverses lignées cellulaires cancéreuses . Ces composés ont montré des résultats prometteurs, en particulier contre les lignées cellulaires cancéreuses de la prostate, du pancréas et de la leucémie aiguë lymphoblastique .
Arrêt du Cycle Cellulaire
Certains dérivés liés à F2235-0187 ont été trouvés pour provoquer un arrêt du cycle cellulaire en phase S et induire l'apoptose dans les cellules cancéreuses . Cela suggère que F2235-0187 pourrait être étudié plus en profondeur pour son potentiel à arrêter la prolifération des cellules cancéreuses et à déclencher la mort cellulaire programmée.
Toxicité Sélective
Le composé a démontré une bonne sélectivité entre les cellules cancéreuses et les cellules normales . Cette sélectivité est cruciale pour réduire les effets secondaires de la chimiothérapie et améliorer la qualité de vie des patients subissant un traitement contre le cancer.
Études Mécanistiques
F2235-0187: peut servir de modèle pour des études mécanistiques afin de comprendre les relations structure-activité des molécules anticancéreuses indoliques . De telles études pourraient conduire à l'optimisation de ce composé pour améliorer ses propriétés anticancéreuses.
Léthalité Synthétique
En ciblant les vulnérabilités spécifiques des cellules cancéreuses, telles que leur dépendance aux mitochondries en cas de privation de glucose, F2235-0187 pourrait faire partie d'une approche de léthalité synthétique . Cette stratégie implique la combinaison de médicaments qui ciblent différentes voies ou mécanismes pour tuer efficacement les cellules cancéreuses tout en épargnant les cellules normales.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-20(24-17-6-7-18-19(12-17)32-15-31-18)14-26-10-8-23(9-11-26)21(29)27(22(30)25-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXETVQYWURKBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2585298.png)

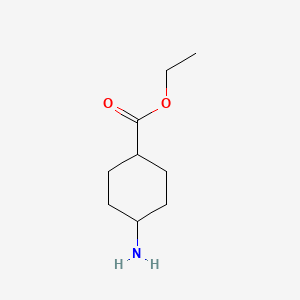
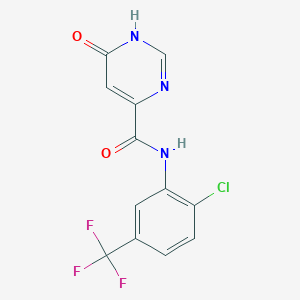
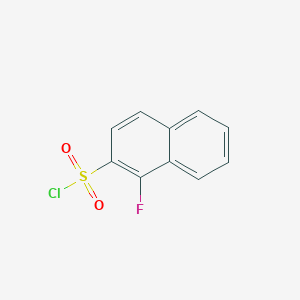
![4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2585308.png)
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-3-methylphenyl)pyridine-3-carboxamide](/img/structure/B2585309.png)
![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)
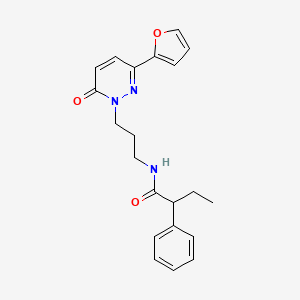

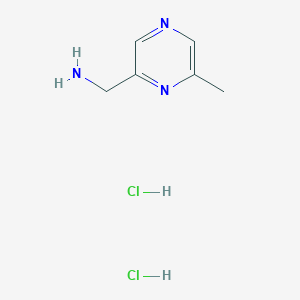
![2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2585319.png)
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)
